molecular formula C12H17FN2 B6321348 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine CAS No. 1226160-96-8

1-[(2-Fluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6321348
CAS No.: 1226160-96-8
M. Wt: 208.27 g/mol
InChI Key: RKYOOCCUGSVQCL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the piperazine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(2-Chlorophenyl)methyl-2-methylpiperazine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    1-(2-Methylphenyl)methyl-2-methylpiperazine:

Uniqueness: 1-[(2-Fluorophenyl)methyl]-2-methylpiperazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This can influence its reactivity, binding affinity, and overall properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYOOCCUGSVQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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